2-(2,2-dimethyloxan-4-yl)ethan-1-ol
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Overview
Description
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2 It is a derivative of oxane, featuring a hydroxyl group attached to an ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyloxane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2-dimethyloxan-4-yl)ethanal.
Reduction: Formation of 2-(2,2-dimethyloxan-4-yl)ethane.
Substitution: Formation of 2-(2,2-dimethyloxan-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The ethan-1-ol chain provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2,2-Dimethyloxan-4-yl)ethanal: An oxidized form of the compound with an aldehyde group.
2-(2,2-Dimethyloxan-4-yl)ethane: A reduced form of the compound with an alkane structure.
Uniqueness
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is unique due to its specific combination of a hydroxyl group and an oxane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1050496-81-5 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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